

# An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate

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## Compound of Interest

Compound Name: Cinoxate

Cat. No.: B072691

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## Introduction

**Cinoxate**, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member of the cinnamate class of compounds, its primary function is to absorb incident ultraviolet (UV) radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in favor of broader-spectrum and more photostable agents, a thorough understanding of its physicochemical properties remains crucial for researchers in dermatology, cosmetology, and drug development.[3] This guide provides a comprehensive technical overview of the core physical and chemical characteristics of **Cinoxate**, detailed experimental protocols for their determination, and insights into its mechanism of action and potential biological interactions.

## Chemical and Physical Properties

**Cinoxate** is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.

## Identification and Structure

Property	Value	Source
IUPAC Name	2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate	
CAS Number	104-28-9	
Chemical Formula	C <sub>14</sub> H <sub>18</sub> O <sub>4</sub>	
Molecular Weight	250.29 g/mol	
Canonical SMILES	CCOCCOC(=O)C=Cc1ccc(OC)cc1	
InChI Key	CMDKPGRTAQVGFQ-RMKNXTFCSA-N	

## Physicochemical Data

A summary of the key physicochemical properties of **Cinoxate** is presented in the table below. These parameters are critical for formulation development, stability testing, and understanding its behavior in biological systems.

Property	Value	Source
Melting Point	-25 °C	
Boiling Point	184-187 °C at 2 mmHg	
Density	1.102 g/cm <sup>3</sup> at 25 °C	
Solubility in Water	Insoluble (practically insoluble, ~0.05%)	
Solubility in Organic Solvents	Miscible with alcohols, esters, and vegetable oils	
logP (Octanol/Water)	2.35 - 2.65 (estimated)	
pKa (Predicted)	~13.5 (of the conjugate acid, estimated for the ester carbonyl)	
UV Absorption Maximum (λ <sub>max</sub> )	289 nm, 306 nm	
Molar Absorptivity (ε)	19,400 L mol <sup>-1</sup> cm <sup>-1</sup> at 306 nm	
UV Absorption Range	270 - 328 nm	

Note on pKa: As an ester, **Cinoxate** does not have a readily ionizable proton in the typical physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of the ester group, which is a very weak base. This value is estimated based on the pKa of similar ester compounds and is not practically relevant for most formulation or biological considerations.

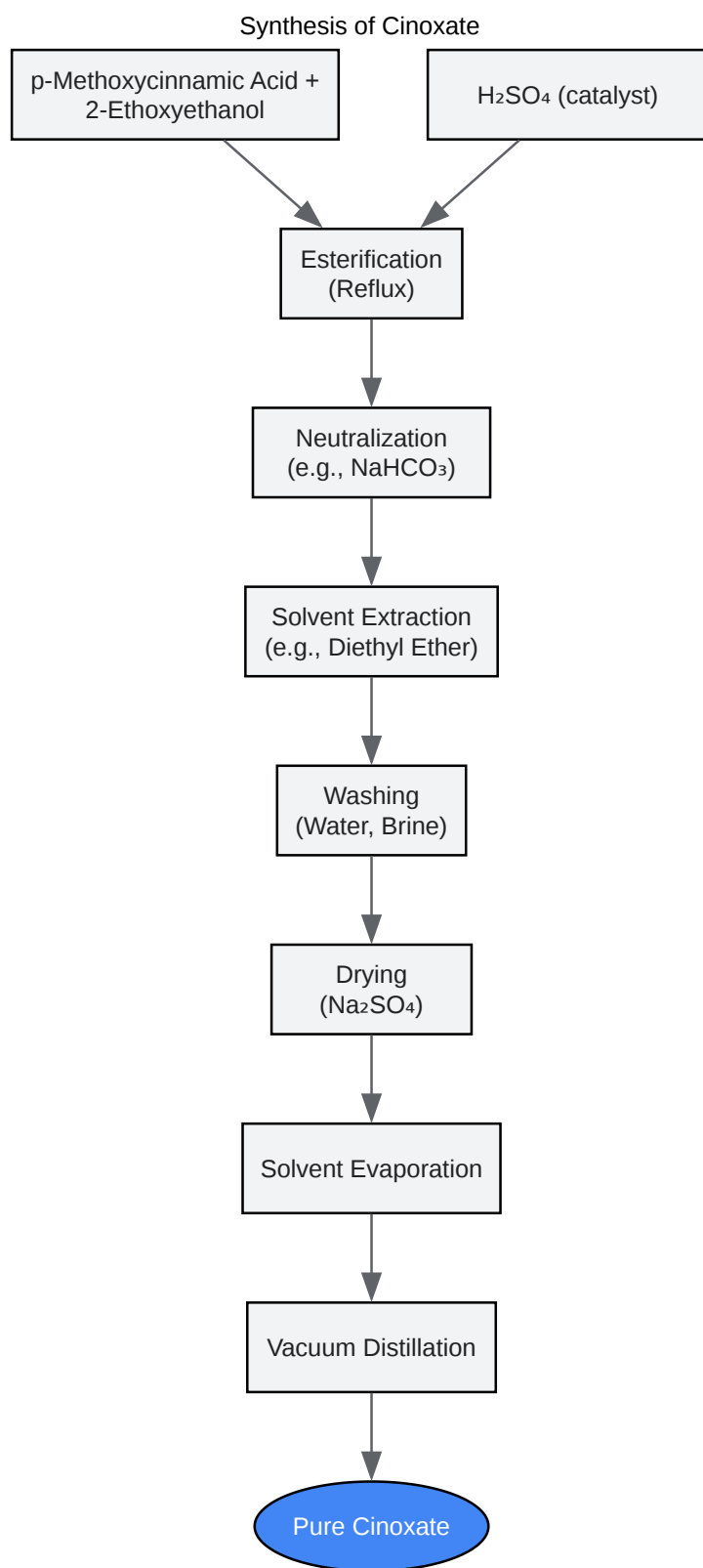
## Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **Cinoxate**.

## Synthesis of Cinoxate

**Cinoxate** is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol.

- Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.
- Catalyst: A strong acid catalyst, such as sulfuric acid.
- Procedure:
  - Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a round-bottom flask.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
  - Extract the product with a suitable organic solvent (e.g., diethyl ether).
  - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to yield crude **Cinoxate**.
  - Purify the product by vacuum distillation.



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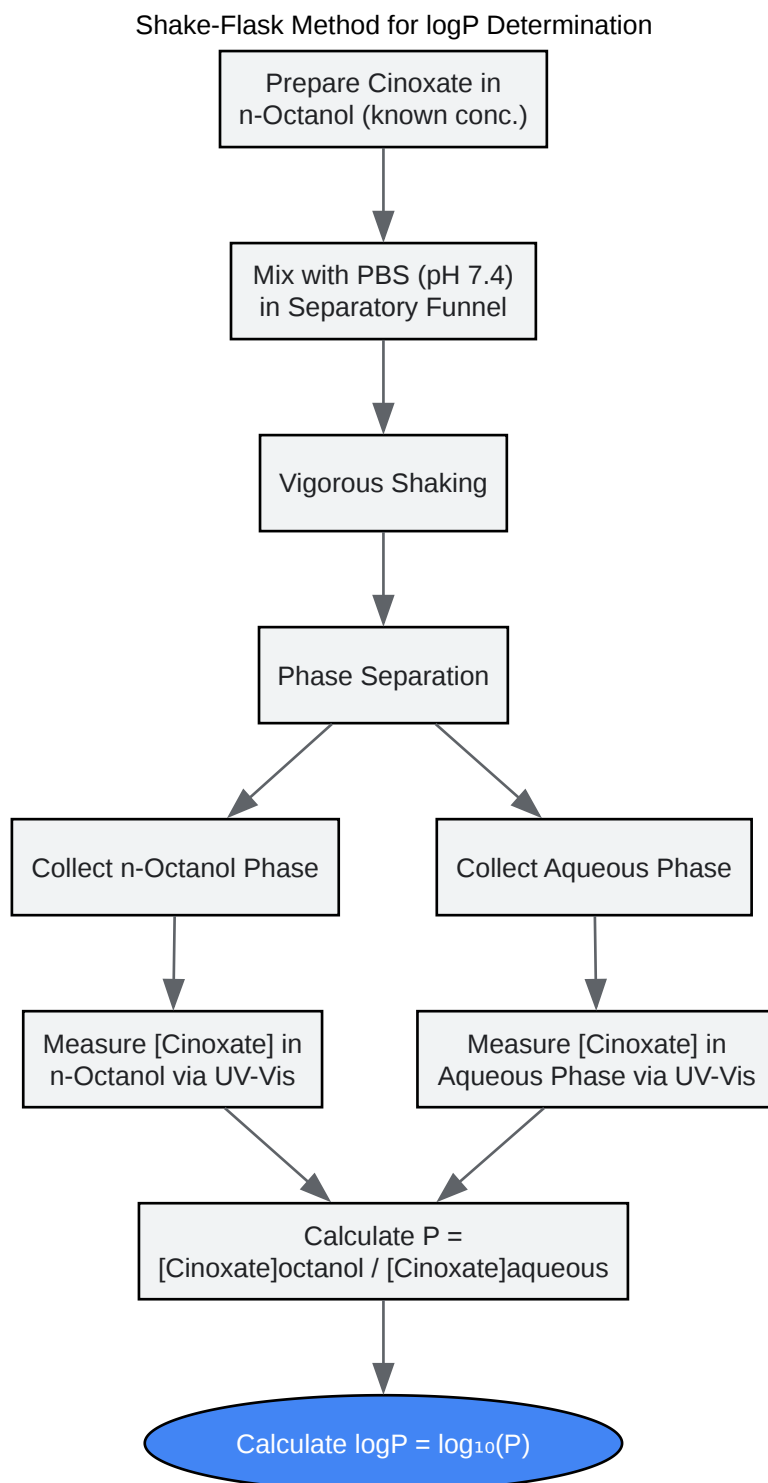
A simplified workflow for the synthesis of **Cinoxate**.

## Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of logP.

- Materials:
  - **Cinoxate**
  - n-Octanol (reagent grade, pre-saturated with water)
  - Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
  - Separatory funnels
  - UV-Vis Spectrophotometer
  - Volumetric flasks and pipettes
- Procedure:
  - Prepare a stock solution of **Cinoxate** in n-octanol of a known concentration.
  - Add a known volume of the **Cinoxate** stock solution to a separatory funnel containing a known volume of PBS.
  - Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
  - Allow the phases to separate completely.
  - Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.
  - Measure the concentration of **Cinoxate** in each phase using UV-Vis spectrophotometry at its  $\lambda_{\text{max}}$ . A calibration curve for **Cinoxate** in each solvent should be prepared beforehand.
  - Calculate the partition coefficient (P) as the ratio of the concentration of **Cinoxate** in the n-octanol phase to its concentration in the aqueous phase.

- The logP is the logarithm (base 10) of the partition coefficient.



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Experimental workflow for logP determination of **Cinoxate**.

## UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for determining the UV absorption spectrum and  $\lambda_{\text{max}}$  of **Cinoxate**.

- Materials and Equipment:
  - UV-Vis Spectrophotometer (double-beam or diode array)
  - Quartz cuvettes (1 cm path length)
  - **Cinoxate** standard
  - Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)
  - Volumetric flasks and pipettes
  - Analytical balance
- Procedure:
  - Stock Solution Preparation: Accurately weigh approximately 25 mg of **Cinoxate** standard. Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of approximately 100  $\mu\text{g/mL}$ .
  - Working Solution Preparation: From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its  $\lambda_{\text{max}}$  (e.g., a 1:10 dilution of the stock solution).
  - Spectrophotometric Measurement:
    - Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
    - Use the chosen solvent as the blank reference.
    - Record the absorbance spectrum of the working solution.
  - Data Analysis:



- Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is the absorbance,  $b$  is the path length (1 cm), and  $c$  is the molar concentration, calculate the molar absorptivity ( $\epsilon$ ) at  $\lambda_{\text{max}}$ .

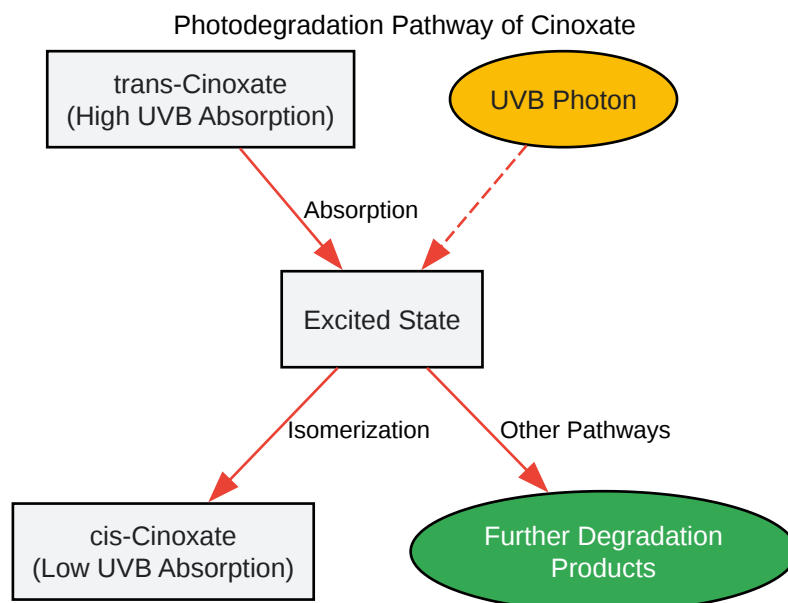
## Chemical Reactivity and Stability

### Hydrolysis

Under acidic or alkaline conditions, **Cinoxate** can undergo hydrolysis to yield p-methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation stability at extreme pH values.

### Photodegradation

Like other cinnamate-based UV filters, the primary photodegradation pathway for **Cinoxate** is trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen formulation. Further degradation can lead to the formation of various photoproducts, which can be identified using techniques such as HPLC-MS/MS.



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Primary photodegradation pathway of **Cinoxate**.

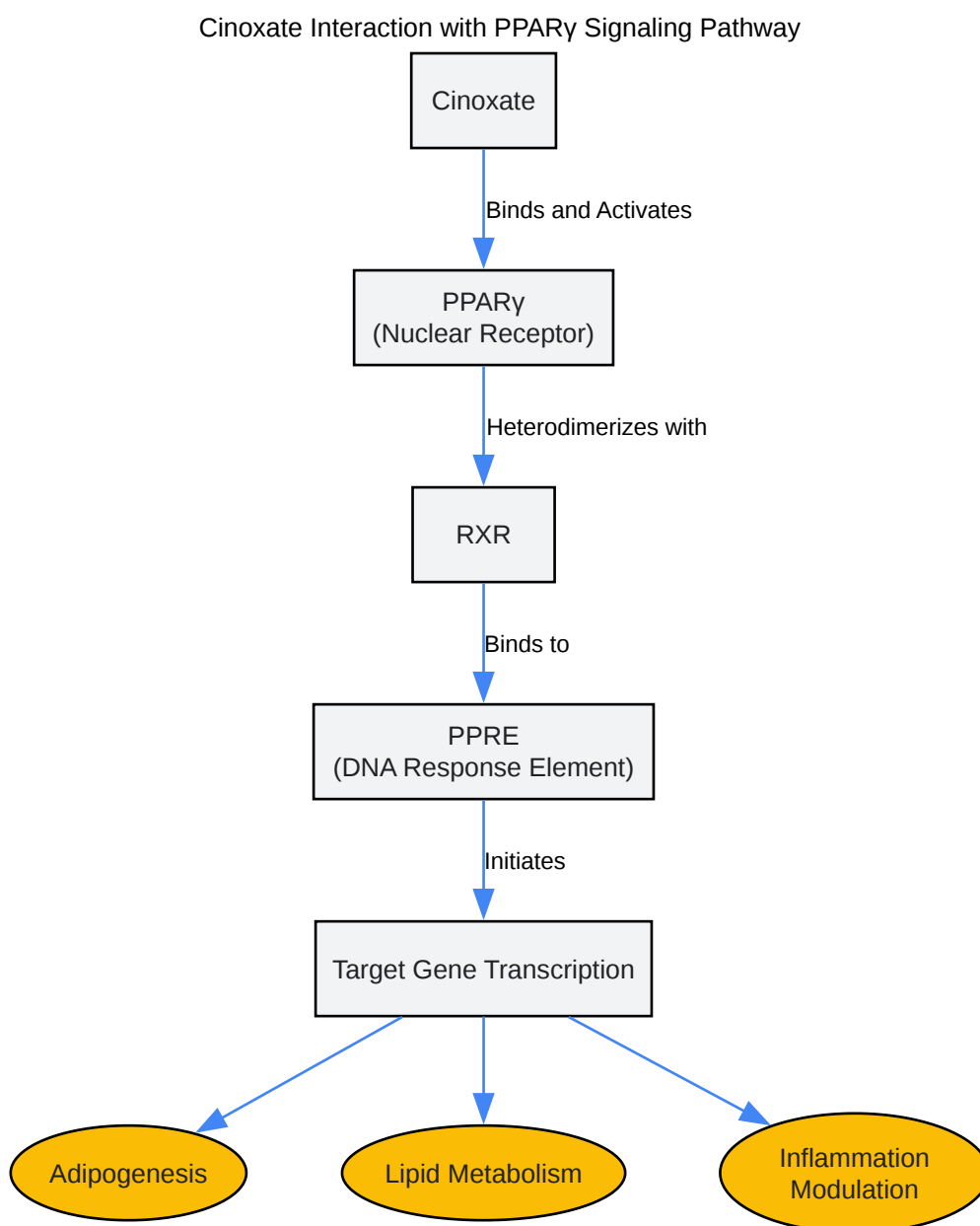
## Mechanism of Action and Biological Interactions

### UV Absorption

The primary function of **Cinoxate** as a sunscreen agent is its ability to absorb UVB radiation. The p-methoxycinnamate chromophore in the molecule contains a system of conjugated double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to an excited electronic state. It then dissipates this energy primarily through non-radiative pathways, such as isomerization and conversion to heat, before it can cause damage to skin cells.

### Peroxisome Proliferator-Activated Receptor $\gamma$ (PPAR $\gamma$ ) Agonism

Recent research has identified **Cinoxate** as a peroxisome proliferator-activated receptor  $\gamma$  (PPAR $\gamma$ ) agonist with a  $K_i$  value of 18.0  $\mu$ M. PPAR $\gamma$  is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPAR $\gamma$  by **Cinoxate** has been shown to elicit an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, **Cinoxate** has been observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in normal human epidermal keratinocytes. This interaction with a key signaling pathway in the skin represents a significant aspect of **Cinoxate**'s biological activity beyond its UV-filtering properties and warrants further investigation for its potential implications in dermatology and endocrinology.



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Signaling pathway of **Cinoxate** as a PPAR $\gamma$  agonist.

## Conclusion

**Cinoxate** possesses well-defined physicochemical properties that have historically made it a viable UVB filter. Its synthesis and analysis can be achieved through standard organic chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its narrow absorption spectrum and potential for photodegradation, recent discoveries of its

interaction with the PPAR $\gamma$  signaling pathway open new avenues for research into its biological effects. This technical guide provides a foundational resource for professionals engaged in the study and application of **Cinoxate**, encouraging further exploration into its chemical and biological profiles.

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